N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry systematic name for this compound is N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine, which accurately reflects its structural composition and connectivity. Alternative nomenclature includes the designation N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, which emphasizes the methylated amine functionality attached to the isoxazole ring system. The compound is registered under Chemical Abstracts Service number 852431-02-8, providing a unique identifier for database searches and regulatory documentation.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₁H₁₂N₂O, indicating the presence of eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. This composition results in a molecular weight of 188.23 grams per mole, as computed by current chemical databases and confirmed through mass spectrometric analysis.
The molecular composition analysis reveals several important structural features that contribute to the compound's chemical properties. The carbon framework consists of a benzene ring (six carbons), an isoxazole ring (three carbons), and additional methyl and methylene carbon atoms. The nitrogen atoms are distributed between the isoxazole heterocycle and the amine functionality, while the single oxygen atom forms part of the isoxazole ring system.
The International Chemical Identifier string for this compound is InChI=1S/C11H12N2O/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3, which provides a complete description of the molecular connectivity and hydrogen atom distribution. This standardized representation enables precise identification and comparison with related compounds in chemical databases.
Three-Dimensional Conformational Studies
Computational conformational analysis of this compound reveals significant insights into its three-dimensional molecular geometry and dynamic behavior. Density functional theory calculations performed at the B3LYP/6-311G++(d,p) level of theory demonstrate that the most stable conformer adopts a cisE geometrical configuration, representing more than 96.9% of the conformational population under standard conditions.
The conformational landscape of this compound is characterized by restricted rotation around the bond connecting the isoxazole ring to the phenyl substituent. Crystal structure analysis of related phenylisoxazole derivatives indicates that the angle between the phenyl and isoxazole rings typically measures approximately 7.30 degrees, resulting in an overall molecular geometry that approaches planarity. This near-planar arrangement contributes to the molecule's stability and influences its potential interactions with biological targets.
Molecular dynamics studies reveal that the compound can exist in multiple conformational states, with barriers to rotation estimated at 30-40 kilojoules per mole. These energy barriers are sufficiently low to permit conformational interconversion at physiological temperatures, suggesting that the molecule can adapt its geometry in response to environmental constraints or binding interactions. The conformational flexibility is particularly important for understanding the compound's potential biological activity and binding affinity to various molecular targets.
The three-dimensional structure exhibits characteristic features of the isoxazole ring system, including a nitrogen-oxygen distance of approximately 1.434 Angstroms, which is consistent with other isoxazole derivatives reported in the literature. The carbon-nitrogen distances within the amine functionality typically measure around 1.350 Angstroms, indicating typical aromatic amine character.
Comparative Analysis with Isoxazole Derivatives
Comparative structural analysis of this compound with related isoxazole derivatives reveals both similarities and distinctive features that distinguish this compound within its chemical class. The Cambridge Structural Database contains thirteen entries for the 3-phenylisoxazol-5-amine moiety, providing a comprehensive foundation for structural comparison.
When compared to (5-Phenylisoxazol-3-yl)methylamine, the unmethylated analog with molecular formula C₁₀H₁₀N₂O and molecular weight 174.20 grams per mole, the N-methyl derivative exhibits enhanced lipophilicity and modified electronic properties. The addition of the methyl group to the nitrogen atom increases the molecular weight by 14.03 daltons and introduces additional conformational complexity through potential steric interactions.
The structural comparison extends to other phenylisoxazole derivatives, including 3-Methyl-4-phenylisoxazol-5-amine, which demonstrates the positional isomerism possible within this chemical family. These compounds share the common phenylisoxazole core but differ in the position and nature of substituents, leading to distinct physical and chemical properties.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| This compound | C₁₁H₁₂N₂O | 188.23 g/mol | N-methylated methanamine |
| (5-Phenylisoxazol-3-yl)methylamine | C₁₀H₁₀N₂O | 174.20 g/mol | Primary amine functionality |
| 3-Methyl-4-phenylisoxazol-5-amine | C₁₀H₁₀N₂O | 174.20 g/mol | Positional isomer with methyl on ring |
| 5-Methyl-3-isoxazolamine | C₄H₆N₂O | 98.105 g/mol | Simple methyl-substituted isoxazole |
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies of phenylisoxazole derivatives are significantly influenced by substituent patterns and positions. The N-methyl substitution in the target compound modifies the electronic distribution compared to unsubstituted analogs, potentially affecting reactivity and binding properties.
The conformational behavior of this compound shares similarities with other isoxazole derivatives in terms of preferred geometric arrangements and rotational barriers. However, the presence of the flexible methanamine side chain introduces additional degrees of conformational freedom not present in ring-substituted analogs. This enhanced flexibility may contribute to improved binding versatility in biological systems while maintaining the characteristic electronic properties of the isoxazole pharmacophore.
Properties
IUPAC Name |
N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTLCNYQFPJOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409438 | |
| Record name | N-Methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852431-02-8 | |
| Record name | N-Methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1,3-Dipolar Cycloaddition Approach
- The isoxazole ring is efficiently formed via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
- Terminal alkynes react with nitrile oxides generated in situ from hydroximyl chlorides under mild conditions, often in solvents like DMF or DMF-ethyl acetate mixtures.
- This reaction is highly regioselective and can be performed in one pot without isolating intermediates, yielding 3,5-disubstituted isoxazoles, including 5-aryl derivatives such as 5-phenylisoxazole.
Environmentally Friendly and Catalyst-Free Methods
- Ultrasound-assisted synthesis without catalysts has been reported for 3-alkyl-5-aryl isoxazoles, offering mild conditions, shorter reaction times, and high yields.
- Ionic liquids have also been employed as green solvents to facilitate cyclization reactions of β-diketones with hydroxylamine to form isoxazoles in excellent yields, with the added benefit of solvent recyclability.
Representative Reaction Conditions and Yields
Detailed Research Findings
- Regioselectivity: The 1,3-dipolar cycloaddition reactions used to form the isoxazole ring exhibit high regioselectivity, favoring substitution at the 3- and 5-positions, critical for obtaining the phenyl-substituted isoxazole.
- Mild Conditions: The synthetic protocols avoid harsh conditions, often proceeding at room temperature or slightly elevated temperatures (up to 65 °C), which is beneficial for functional group tolerance and product stability.
- Green Chemistry Aspects: Several methods use environmentally benign solvents or conditions, such as ionic liquids or ultrasound irradiation without catalysts, minimizing toxic waste and improving sustainability.
- One-Pot Multicomponent Reactions: The ability to perform diprop-3-ynylation and cycloaddition sequentially in one pot without isolating intermediates simplifies the synthesis and reduces reaction time and purification steps.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the isoxazole ring or the N-methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential therapeutic applications, particularly in:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.
- Anticancer Properties : Studies have demonstrated that it can inhibit cancer cell proliferation, especially in breast cancer models, by modulating specific signaling pathways.
The biological activities of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine are primarily attributed to its interaction with transcription factors:
- Transcriptional Regulation : It has been shown to inhibit the transcriptional synergy between GATA4 and NKX2-5, crucial for cardiac gene expression. This inhibition occurs at micromolar concentrations (IC50 = 3 μM) and affects cell viability significantly at higher doses .
| Biological Activity | IC50 (μM) | Effect |
|---|---|---|
| GATA4-NKX2-5 Synergy | 3 | Inhibition of transcriptional activity |
| Cytotoxicity | Varies | Reduction in cell viability |
Structure-Activity Relationship (SAR)
The SAR analysis reveals how modifications to the compound influence its biological activity:
| Compound Derivative | Position of Substitution | Biological Activity |
|---|---|---|
| Compound 1 | 5-position phenyl | Inhibits GATA4-NKX2-5 synergy |
| Compound 2 | Heteroaryl substitution | Enhanced potency against GATA4 |
| Compound 3 | Aromatic substitutions | Variable effects on cell viability |
Case Study 1: Cardiac Function Improvement
In a model simulating myocardial infarction, treatment with a derivative of this compound improved cardiac function metrics compared to controls. The study highlighted that inhibiting GATA4-NKX2-5 synergy reduced hypertrophic signaling pathways, suggesting therapeutic potential in heart disease management.
Case Study 2: Cancer Cell Proliferation
A study focused on breast cancer cell lines demonstrated that this compound could prevent the antiproliferative effects induced by alpha-difluoromethylornithine. This indicates its role in modulating cancer cell behavior through targeted interactions with specific pathways.
Industrial Applications
Beyond medicinal uses, this compound has applications in industrial chemistry:
- Material Development : Its unique chemical structure allows it to be utilized in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Heterocycle Variants : The target compound’s isoxazole ring differs from oxadiazoles (e.g., 1,2,4-oxadiazole in ) and oxazoles (e.g., ) in heteroatom arrangement, impacting electronic properties and binding interactions.
- Substituent Positioning: Shifting substituents on the isoxazole (e.g., phenyl at position 3 vs.
- Functional Groups: The methylaminomethyl side chain is conserved in many analogs, suggesting its role in solubility or target binding .
Key Observations :
- Alkylation/Acylation : Common strategies for introducing amine or amide groups (e.g., ).
- Heterocycle Assembly : Isoxazoles are often synthesized via cyclization of β-diketones with hydroxylamine, while oxadiazoles may require nitrile oxide intermediates .
Physicochemical Properties
- Lipophilicity : The phenyl group in the target compound increases hydrophobicity compared to methyl-substituted analogs (e.g., ).
- Solubility: Methylaminomethyl groups may enhance aqueous solubility via hydrogen bonding .
Pharmacological and Industrial Relevance
Biological Activity
N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and transcriptional regulation. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and implications for therapeutic applications.
1. Synthesis and Characterization
The compound was synthesized through a series of chemical reactions involving isoxazole derivatives. The initial hit compound identified in previous studies was modified to explore the effects of different substituents on its biological activity. A total of 220 derivatives were synthesized, focusing on the structural modifications around the isoxazole core and the phenyl group attached at the 5-position .
2. Biological Activity
2.1 Transcriptional Regulation
Research indicates that this compound inhibits the transcriptional synergy between GATA4 and NKX2-5, two critical transcription factors involved in cardiac gene expression. The inhibition was observed at micromolar concentrations (IC50 = 3 μM), with significant effects on cell viability noted at higher concentrations .
In vitro studies demonstrated that compounds derived from this compound could modulate GATA4 transcriptional activity, which is vital for cardiomyocyte hypertrophy and cardiac function .
2.2 Cytotoxicity
The cytotoxic effects of this compound were evaluated using assays such as MTT and lactate dehydrogenase (LDH) in various cell lines, including human induced pluripotent stem cells (iPSCs) and mouse embryonic stem cells (mESCs). Results indicated that while some derivatives exhibited low toxicity, others led to significant reductions in cell viability, correlating with their inhibitory effects on GATA4 activity .
3. Structure-Activity Relationship (SAR)
The SAR analysis provided insights into how different modifications affect biological activity. Key findings include:
| Compound Derivative | Position of Substitution | Biological Activity |
|---|---|---|
| Compound 1 | 5-position phenyl | Inhibits GATA4-NKX2-5 synergy |
| Compound 2 | Heteroaryl substitution | Enhanced potency against GATA4 |
| Compound 3 | Aromatic substitutions | Variable effects on cell viability |
This table summarizes selected derivatives and their associated biological activities, highlighting the importance of structural modifications in enhancing or diminishing efficacy .
4. Case Studies
Case Study 1: Cardiac Function Improvement
In a model of myocardial infarction, treatment with a derivative of this compound resulted in improved cardiac function metrics compared to controls. The study demonstrated that inhibition of GATA4-NKX2-5 synergy led to reduced hypertrophic signaling pathways, suggesting a potential therapeutic application in heart disease .
Case Study 2: Cancer Cell Proliferation
Another study investigated the compound's effects on breast cancer cell lines, where it was found to prevent the antiproliferative effects typically induced by alpha-difluoromethylornithine. This suggests that this compound may play a role in modulating cancer cell behavior through its interaction with specific signaling pathways .
5. Conclusion
This compound exhibits significant biological activity primarily through its ability to modulate transcriptional regulation and influence cell viability across various models. Ongoing research into its derivatives continues to unveil potential therapeutic applications, particularly in cardiac health and oncology.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
